molecular formula C8H9N3O3 B1296326 2-(4-Nitrophenyl)acetohydrazide CAS No. 6144-81-6

2-(4-Nitrophenyl)acetohydrazide

Cat. No. B1296326
CAS RN: 6144-81-6
M. Wt: 195.18 g/mol
InChI Key: JFONGQRKKZPXLX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9N3O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)acetohydrazide and its derivatives has been explored in various studies . For instance, one study synthesized novel azo-acetohydrazide complexes of Zn2+, Cu2+, Ni2+, Co2+, Mn2+, Fe3+, Ru3+, VO2+ and UO2 2+ with 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)acetohydrazide contains a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 nitro group (aromatic) .

Scientific Research Applications

1. Anti-Inflammatory Activity

  • Application Summary : “2-(4-Nitrophenyl)acetohydrazide” is used in the synthesis of novel benzohydrazides and 2-phenylacetohydrazides bearing Biphenyl moiety and vanillin hybrid . These compounds were evaluated for anti-inflammatory activity by carrageenan paw edema method .
  • Methods of Application : The compounds were synthesized and characterized by 1H NMR, Mass and IR spectroscopic techniques . The anti-inflammatory activity was evaluated by carrageenan paw edema method .
  • Results : The study revealed that compounds bearing “2-(4-Nitrophenyl)acetohydrazide” showed maximum anti-inflammatory activity while the compounds bearing benzohydrazides displayed moderate anti-inflammatory activity .

2. β-Glucuronidase Inhibition

  • Application Summary : Phenoxyacetohydrazide Schiff base analogs, which include “2-(4-Nitrophenyl)acetohydrazide”, have been synthesized and studied for their in vitro β-glucuronidase inhibition potential .
  • Methods of Application : The starting acylhydrazide was synthesized from ester of ethyl 2-(4-chloro-2-methylphenoxy) acetate by refluxing with hydrazine hydrate .
  • Results : Some of the synthesized compounds showed promising β-glucuronidase inhibition activity, better than the standard (D-saccharic acid-1,4-lactone, IC50 = 48.4 ± 1.25 µM) .

3. Proteomics Research

  • Application Summary : “2-(4-Nitrophenyl)acetohydrazide” is used as a biochemical for proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .
  • Results : The outcomes of this application can also vary widely, as they depend on the specific experiment or study .

4. Coordination Polymer of Ni(II)

  • Application Summary : “2-(4-Nitrophenyl)acetohydrazide” is used in the synthesis of a coordination polymer of Ni(II) .
  • Methods of Application : The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
  • Results : It was determined that the coordination compound exhibits a polymeric structure .

5. Antibacterial and Antifungal Activities

  • Application Summary : Hydrazide-hydrazone compounds, such as “2-(4-Nitrophenyl)acetohydrazide”, are reported to have a range of bioactivities including antibacterial and antifungal activities .
  • Methods of Application : The specific methods of application can vary widely depending on the specific experiment or study being conducted .
  • Results : The outcomes of this application can also vary widely, as they depend on the specific experiment or study .

6. Anticancer Activities

  • Application Summary : Some hydrazide-hydrazone compounds, including “2-(4-Nitrophenyl)acetohydrazide”, have been found to be proliferation inhibitors of A549 cells .
  • Methods of Application : The specific methods of application can vary widely depending on the specific experiment or study being conducted .
  • Results : The outcomes of this application can also vary widely, as they depend on the specific experiment or study .

Safety And Hazards

When handling 2-(4-Nitrophenyl)acetohydrazide, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also recommended to avoid getting the substance in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-(4-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONGQRKKZPXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301888
Record name 2-(4-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)acetohydrazide

CAS RN

6144-81-6
Record name 6144-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenylacetic acid (2.81 mmol) in dry dichloromethane (10 ML) was treated with a 2N solution of oxalyl chloride (3.0 mL) and DMF (0.02 mL) via syringe, and the reaction stirred at ambient temperature for 1 h. The reaction was concentrated to dryness in vacuo and the crude product was dissolved in dry dichloro-methane (20 mL), treated with anhydrous hydrazine (11.1 mmol) via syringe, and stirred at ambient temperature for 18 h. The resulting suspension was filtered, solids rinsed with dichloromethane, dissolved in MeOH/CH2Cl2, filtered, and filtrate concentrated in vacuo giving the title compound as an orange solid. 1H NMR (DMSO-d6) δ 8.17 (2H, d, J=8.8 Hz,), 7.54 (2H, d, J=8.8 Hz), 3.54 (2H, s).
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